2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine
CAS No.: 919085-43-1
Cat. No.: VC3409135
Molecular Formula: C9H5BrClN3
Molecular Weight: 270.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919085-43-1 |
|---|---|
| Molecular Formula | C9H5BrClN3 |
| Molecular Weight | 270.51 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-4-chloro-1,3,5-triazine |
| Standard InChI | InChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H |
| Standard InChI Key | IMOQXTFTPJMIBS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl |
Introduction
Chemical Properties and Structural Characteristics
2-(3-Bromo-phenyl)-4-chloro- triazine possesses a definitive molecular structure that dictates its chemical behavior and reactivity patterns. Understanding these fundamental properties is essential for researchers working with this compound in laboratory settings and for developing potential applications.
Molecular Structure and Identification Data
The compound features a 1,3,5-triazine core with a 3-bromophenyl substituent at position 2 and a chlorine atom at position 4. This structural arrangement contributes to its unique chemical identity and reactivity profile. The detailed identification parameters are presented in Table 1 .
Table 1: Identification Parameters of 2-(3-Bromo-phenyl)-4-chloro- triazine
| Parameter | Value |
|---|---|
| CAS Registry Number | 919085-43-1 |
| IUPAC Name | 2-(3-bromophenyl)-4-chloro-1,3,5-triazine |
| Molecular Formula | C₉H₅BrClN₃ |
| Molecular Weight | 270.51 g/mol |
| Standard InChI | InChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H |
| Standard InChIKey | IMOQXTFTPJMIBS-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl |
| PubChem Compound ID | 57372333 |
Future Research Directions
Given the relatively limited specific literature on 2-(3-Bromo-phenyl)-4-chloro- triazine, there are numerous potential avenues for future research that could expand understanding of this compound and its applications.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could elucidate how the specific structural features of 2-(3-Bromo-phenyl)-4-chloro- triazine contribute to its chemical reactivity and potential biological activities. Comparative studies with similar triazine derivatives could provide valuable insights into the effects of substitution patterns on various properties.
Exploration of Synthetic Utility
The potential utility of 2-(3-Bromo-phenyl)-4-chloro- triazine as a building block in organic synthesis represents a promising area for further investigation. Research could focus on developing selective transformation methods that exploit the differential reactivity of the bromine and chlorine substituents.
Biological Activity Screening
Comprehensive screening for potential biological activities could reveal previously unidentified applications for 2-(3-Bromo-phenyl)-4-chloro- triazine in medicinal chemistry. Given the diverse bioactivities reported for other triazine derivatives, systematic evaluation across multiple biological assays would be valuable.
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